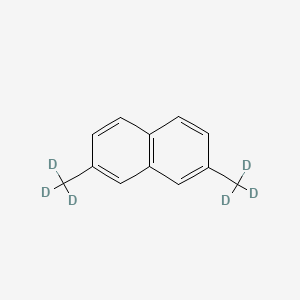

2,7-Di(methyl-d3)naphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,7-Di(methyl-d3)naphthalene is a deuterated derivative of 2,7-dimethylnaphthalene. It is a polycyclic aromatic hydrocarbon with the molecular formula C12H6D6 and a molecular weight of 162.26 g/mol . This compound is primarily used in scientific research, particularly in the field of proteomics .

Méthodes De Préparation

The synthesis of 2,7-Di(methyl-d3)naphthalene typically involves the deuteration of 2,7-dimethylnaphthalene. One common method is the bromination of 2,7-dimethylnaphthalene followed by deuteration using deuterium gas or deuterated reagents .

Analyse Des Réactions Chimiques

2,7-Di(methyl-d3)naphthalene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthalene derivatives.

Reduction: Reduction reactions can yield deuterated naphthalene.

Substitution: Halogenation and other substitution reactions are common, often using reagents like N-bromosuccinimide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination typically yields 2,7-bis(bromomethyl)naphthalene .

Applications De Recherche Scientifique

2,7-Di(methyl-d3)naphthalene is widely used in scientific research, particularly in:

Chemistry: As a labeled compound in studies involving reaction mechanisms and kinetics.

Biology: In proteomics research to study protein interactions and functions.

Industry: Used in the synthesis of other deuterated compounds and materials.

Mécanisme D'action

The mechanism of action of 2,7-Di(methyl-d3)naphthalene involves its interaction with molecular targets and pathways specific to the research application. In proteomics, it is used to label proteins, allowing for the study of protein dynamics and interactions . The deuterium atoms provide a distinct mass difference, facilitating the identification and quantification of labeled proteins.

Comparaison Avec Des Composés Similaires

2,7-Di(methyl-d3)naphthalene is unique due to its deuterated methyl groups. Similar compounds include:

2,7-Dimethylnaphthalene: The non-deuterated version, commonly used in organic synthesis.

2,6-Dimethylnaphthalene: Another isomer with different chemical properties and applications.

2,7-Bis(bromomethyl)naphthalene: A brominated derivative used in further chemical transformations.

These compounds share structural similarities but differ in their isotopic composition and specific applications.

Activité Biologique

2,7-Di(methyl-d3)naphthalene (CAS No. 29636-68-8) is a deuterated derivative of naphthalene, which has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to synthesize current knowledge regarding the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is characterized by the following properties:

- Molecular Formula : C₁₂H₁₂D₆

- Molecular Weight : 178.27 g/mol

- Structure : The compound features two methyl groups at the 2 and 7 positions of the naphthalene ring, with deuterium substituting hydrogen atoms in these groups.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanisms include:

- Electrophilic Aromatic Substitution : The presence of methyl groups enhances the reactivity of the naphthalene ring towards electrophilic attack, potentially leading to the formation of biologically active derivatives.

- Protein Interactions : Similar to other naphthalene derivatives, it may engage in non-covalent interactions with proteins, influencing their structure and function .

Anticancer Activity

Recent studies have explored the anticancer potential of naphthalene derivatives, including this compound. For instance:

- Cell Cycle Regulation : Research indicates that naphthalene derivatives can induce cell cycle arrest in cancer cells. Specifically, studies have shown that compounds similar to this compound can lead to G1 phase arrest and apoptosis in liver cancer cells (e.g., HepG2) through mechanisms involving the upregulation of cyclin-dependent kinase inhibitors and activation of apoptotic pathways .

Anti-inflammatory Effects

Naphthalene derivatives have also been investigated for their anti-inflammatory properties. For example:

- Cytokine Regulation : Compounds derived from naphthalene have demonstrated the ability to inhibit pro-inflammatory cytokine production (e.g., IL-6), suggesting a potential therapeutic role in inflammatory diseases.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on HepG2 Cells | Induced G1 phase arrest and apoptosis through p53 activation | Suggests potential use in liver cancer therapy |

| Inflammatory Response Study | Inhibition of IL-6 signaling pathways | Potential for treating inflammatory conditions |

Applications in Medicinal Chemistry

The unique properties of this compound position it as a valuable scaffold in drug design:

- Drug Development : Its derivatives may serve as lead compounds for developing new anticancer agents or anti-inflammatory drugs due to their demonstrated biological activities.

- Synthetic Intermediate : It is utilized in organic synthesis for creating more complex molecules with potential therapeutic effects .

Propriétés

IUPAC Name |

2,7-bis(trideuteriomethyl)naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-3-5-11-6-4-10(2)8-12(11)7-9/h3-8H,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQYSMQNJLZKPS-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC2=C(C=C1)C=CC(=C2)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.